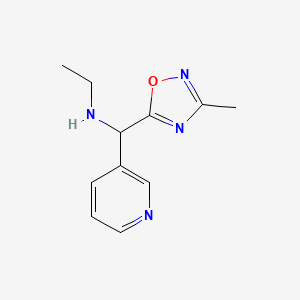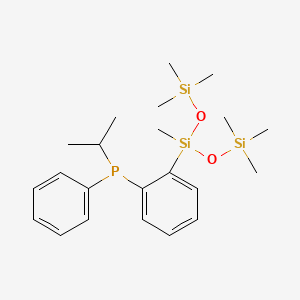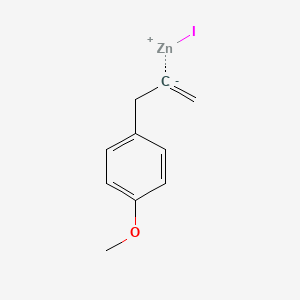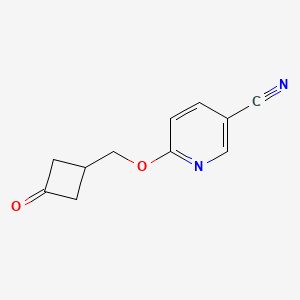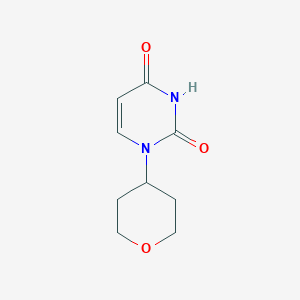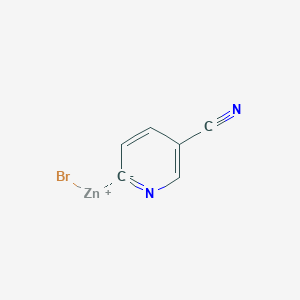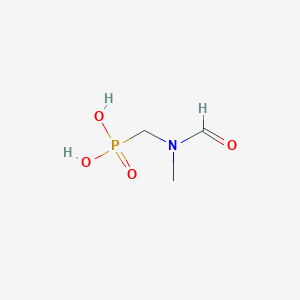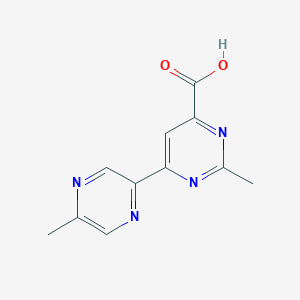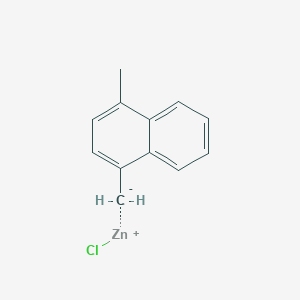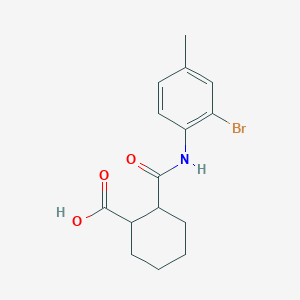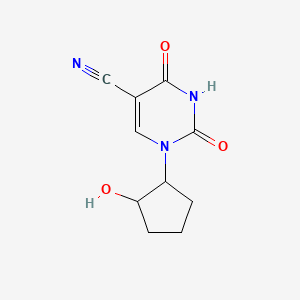
1-(2-Hydroxycyclopentyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxycyclopentyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is an organic compound that features a cyclopentane ring with a hydroxyl group, a tetrahydropyrimidine ring with two oxo groups, and a nitrile group
Preparation Methods
The synthesis of 1-(2-Hydroxycyclopentyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a cyclopentanone derivative with a suitable nitrile and urea can lead to the formation of the desired compound. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-(2-Hydroxycyclopentyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-Hydroxycyclopentyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in biochemical studies to investigate enzyme interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxycyclopentyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition or activation of enzymatic reactions, modulation of signal transduction pathways, and interaction with nucleic acids.
Comparison with Similar Compounds
Similar compounds to 1-(2-Hydroxycyclopentyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile include other cyclopentane derivatives and tetrahydropyrimidine compounds. These compounds share structural similarities but may differ in their functional groups and overall reactivity. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H11N3O3 |
|---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
1-(2-hydroxycyclopentyl)-2,4-dioxopyrimidine-5-carbonitrile |
InChI |
InChI=1S/C10H11N3O3/c11-4-6-5-13(10(16)12-9(6)15)7-2-1-3-8(7)14/h5,7-8,14H,1-3H2,(H,12,15,16) |
InChI Key |
VVJADBGDXLAZDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)O)N2C=C(C(=O)NC2=O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



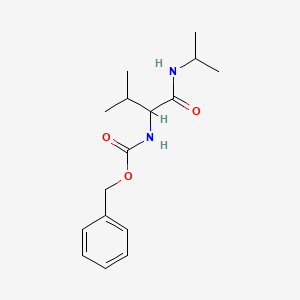
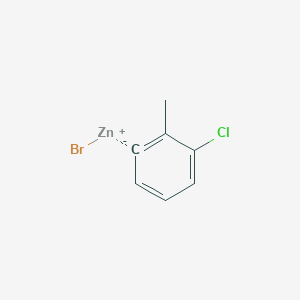
![ol-4(5H)-ylidene]methyl}-2,6-dibromophenyl acetate](/img/structure/B14883445.png)
